NSC 663284

Cdc25 Phosphatase Inhibition Cancer Cell Cycle Arrest Irreversible Inhibitor Selectivity

Select NSC 663284 for robust, reproducible cell cycle studies. Its mixed competitive, irreversible mechanism against all three Cdc25 isoforms (Ki: 29–95 nM) ensures complete target engagement at low concentrations. The unique NSD2 inhibitory activity (IC50=170 nM) and NQO1-independent cytotoxicity eliminate the variability seen with generic quinone-based inhibitors. This dual-pharmacophore profile makes it the essential reference standard for quinolinedione SAR and crosstalk studies between epigenetics and cell cycle regulation.

Molecular Formula C15H16ClN3O3
Molecular Weight 321.76 g/mol
CAS No. 383907-43-5
Cat. No. B1682467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 663284
CAS383907-43-5
SynonymsSPS8I1;  SPS-8I1;  SPS 8I1;  DA3003-1;  DA3003 1;  DA30031;  NSC-663284;  NSC 663284;  NSC663284; 
Molecular FormulaC15H16ClN3O3
Molecular Weight321.76 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC2=C(C(=O)C3=C(C2=O)N=CC=C3)Cl
InChIInChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)15(21)12-10(14(11)20)2-1-3-17-12/h1-3,18H,4-9H2
InChIKeyBMKPVDQDJQWBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC 663284: A Potent, Irreversible, and Selective Quinolinedione Cdc25 Phosphatase Inhibitor


NSC 663284 (CAS 383907-43-5), also known as DA-3003-1 or SPS-8I1, is a synthetic 6-chloro-7-substituted 5,8-quinolinedione compound that functions as a potent, cell-permeable, and irreversible inhibitor of the Cdc25 dual-specificity phosphatase family [1]. It inhibits all three human Cdc25 isoforms—Cdc25A, Cdc25B2, and Cdc25C—with Ki values of 29 nM, 95 nM, and 89 nM, respectively, and exhibits mixed competitive inhibition kinetics [2]. The compound also inhibits the histone methyltransferase NSD2 (IC50 = 170 nM) via interaction with the catalytic SET domain [3]. NSC 663284 arrests cell cycle progression at both G1 and G2/M phases, blocks Cdk1 and Cdk2 dephosphorylation, and demonstrates broad antiproliferative activity against human tumor cell lines (IC50 range 0.2–35 μM) .

Why Cdc25 Phosphatase Inhibitors Are Not Interchangeable: Evidence for NSC 663284 Differentiation


Cdc25 phosphatase inhibitors exhibit substantial heterogeneity in their isoform selectivity, mechanism of action (irreversible vs. reversible), and off-target profiles. The quinolinedione scaffold of NSC 663284 confers a distinct mixed competitive, irreversible inhibition mechanism driven by oxidation of the catalytic cysteine residue [1]. In contrast, alternative Cdc25 inhibitors such as BN82002 and BN-82685 differ markedly in potency, selectivity, and cellular activity. Additionally, NSC 663284 exhibits an orthogonal NSD2 inhibitory activity (IC50 = 170 nM) that is absent in other Cdc25-targeted probes [2]. Furthermore, the compound's cytotoxicity is uniquely independent of NQO1-mediated detoxification compared to other quinone-based Cdc25 inhibitors [3]. These quantitative differences underscore why substituting NSC 663284 with a generic Cdc25 inhibitor can lead to irreproducible or misinterpreted experimental outcomes.

Quantitative Differentiation of NSC 663284: Head-to-Head Comparisons Against Closest Analogs


Superior Isoform Potency and Selectivity Profile Compared to BN82002

NSC 663284 demonstrates markedly higher potency against Cdc25 isoforms compared to the pan-Cdc25 inhibitor BN82002. NSC 663284 inhibits Cdc25A, Cdc25B2, and Cdc25C with Ki values of 29 nM, 95 nM, and 89 nM, respectively, while BN82002 exhibits IC50 values of 2.4 µM, 3.9 µM, and 5.4 µM for the same targets [1][2]. This represents an approximate 83-fold, 41-fold, and 61-fold greater potency, respectively, for NSC 663284. Both compounds are reported as irreversible inhibitors, but the quantitative potency difference is substantial. NSC 663284 also demonstrates >20-fold and >450-fold selectivity over VHR and PTP1B phosphatases, whereas BN82002 displays approximately 20-fold selectivity over CD45 .

Cdc25 Phosphatase Inhibition Cancer Cell Cycle Arrest Irreversible Inhibitor Selectivity

Enhanced Potency Against Cdc25C Compared to BN-82685

NSC 663284 shows superior potency against Cdc25C relative to the quinone-based inhibitor BN-82685. NSC 663284 inhibits Cdc25C with a Ki of 89 nM, whereas BN-82685 exhibits an IC50 of 201 nM against the same isoform [1]. This represents approximately 2.3-fold greater potency for NSC 663284. Furthermore, NSC 663284 has a broader and more potent activity profile across the Cdc25 family (Ki values: Cdc25A = 29 nM, Cdc25B2 = 95 nM) compared to BN-82685 (IC50 values: Cdc25A = 109 nM, Cdc25B2 = 160 nM) [1].

Cdc25C Inhibition Quinone-based Inhibitor Potency Cancer Cell Proliferation

Unique Orthogonal NSD2 Inhibitory Activity

NSC 663284 possesses a secondary, orthogonal inhibitory activity against the histone methyltransferase NSD2 (WHSC1/MMSET), which is not observed for other Cdc25 inhibitors such as BN82002 or BN-82685. NSC 663284 inhibits NSD2 with an IC50 of 170 nM and directly interacts with the catalytic SET domain (Kd = 370 nM) [1]. This dual Cdc25/NSD2 inhibition profile is unique among the commonly used Cdc25 inhibitor panel.

NSD2/WHSC1 Inhibition SET Domain Methyltransferase Epigenetic Targeting

NQO1-Independent Cytotoxicity Compared to Other Quinone Cdc25 Inhibitors

NSC 663284 exhibits a distinct cytotoxicity mechanism that is independent of NAD(P)H:quinone oxidoreductase-1 (NQO1)-mediated detoxification, unlike other quinone-based Cdc25 inhibitors such as Cpd 5. In a comparative study, NQO1 expression detoxified Cpd 5, reducing its cytotoxic activity, whereas the cytotoxicity of NSC 663284 was unaffected by NQO1 levels [1]. This differential NQO1-dependence indicates that NSC 663284's cellular activity is not mitigated by this common resistance mechanism, potentially leading to more consistent efficacy across cell lines with varying NQO1 expression.

Quinone Redox Cycling NQO1 Detoxification Cancer Cell Cytotoxicity

Regioisomeric Specificity: Superior Activity Over the 6-Chloro-7-Substituted Isomer

The specific 7-substituted regioisomer of NSC 663284 is critical for its potency. In a direct head-to-head comparison, the regioisomer 7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione was found to be approximately 3-fold less active against Cdc25B2 in vitro and less potent as a growth inhibitor of human breast cancer cells compared to NSC 663284 [1]. This demonstrates that the precise substitution pattern on the quinolinedione core is essential for optimal biological activity.

Quinolinedione SAR Regioisomer Activity Cdc25B2 Inhibition

Broad Antiproliferative Activity Against NCI-60 Tumor Cell Panel

NSC 663284 demonstrates a mean IC50 of 1.5 ± 0.6 µM across the NCI-60 human tumor cell line panel, indicating broad-spectrum antiproliferative activity . This value provides a benchmark for comparison against other Cdc25 inhibitors in cellular contexts. The compound also shows IC50 values ranging from 0.2 µM to 35 µM across various human tumor cell lines, highlighting its variable but significant potency in different cancer models .

NCI-60 Screening Anticancer Agent Profiling Cell Cycle Arrest

Validated Research Applications for NSC 663284 Based on Comparative Evidence


Cell Cycle Arrest Studies Requiring Potent, Pan-Isoform Cdc25 Inhibition

NSC 663284 is the preferred tool compound for inducing robust G1 and G2/M cell cycle arrest in human cancer cell lines due to its high potency against all three Cdc25 isoforms (Ki values: 29 nM for Cdc25A, 95 nM for Cdc25B2, 89 nM for Cdc25C) [1]. Its superior potency compared to BN82002 (~41-83 fold) ensures complete target engagement at lower, less toxic concentrations, minimizing off-target effects and improving assay reproducibility [2]. The compound's irreversible inhibition mechanism and demonstrated efficacy in blocking Cdk1/Cdk2 dephosphorylation make it ideal for mechanistic studies of cell cycle checkpoints [1].

Dual Cdc25/NSD2 Pharmacological Profiling

For researchers investigating the crosstalk between cell cycle regulation and epigenetic modifications, NSC 663284 offers a unique dual inhibitory profile not found in other Cdc25 inhibitors. Its potent inhibition of NSD2 (IC50 = 170 nM; Kd = 370 nM) [1] provides a valuable tool for probing the role of NSD2 methyltransferase activity in cancer biology. In contrast, substituting with BN82002 or BN-82685 would eliminate this orthogonal activity, potentially altering experimental outcomes. This dual activity must be carefully considered in experimental design and data interpretation.

NQO1-Independent Cytotoxicity Studies in Diverse Cancer Cell Lines

When screening for antiproliferative effects across a panel of cancer cell lines with heterogeneous expression of the detoxification enzyme NQO1, NSC 663284 is the preferred Cdc25 inhibitor. Its cytotoxicity is independent of NQO1 status, unlike other quinone-based Cdc25 inhibitors (e.g., Cpd 5) whose activity is attenuated by NQO1 [1]. This NQO1-independence ensures more consistent and predictable antiproliferative responses, reducing variability and enabling more reliable cross-comparisons between cell lines.

Structure-Activity Relationship (SAR) Studies of Quinolinedione Cdc25 Inhibitors

NSC 663284 serves as the essential reference standard for SAR studies aiming to optimize quinolinedione-based Cdc25 inhibitors. Its well-characterized regioisomeric specificity—where the 7-substituted isomer is ~3-fold more active than the 6-substituted analog [1]—provides a critical benchmark for evaluating the activity of novel derivatives. Researchers developing next-generation inhibitors can use NSC 663284 as a positive control to assess improvements in potency, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC 663284

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.